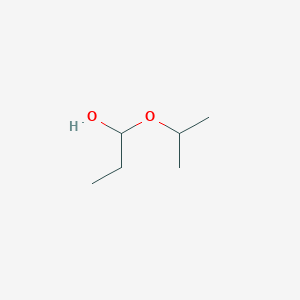

Propanol,1(or 2)-(1-methylethoxy)-

Übersicht

Beschreibung

Propanol,1(or 2)-(1-methylethoxy)- is a useful research compound. Its molecular formula is C6H14O2 and its molecular weight is 118.17 g/mol. The purity is usually 95%.

BenchChem offers high-quality Propanol,1(or 2)-(1-methylethoxy)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Propanol,1(or 2)-(1-methylethoxy)- including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

Propanol, 1(or 2)-(1-methylethoxy)-, also known as 1-(1-methylethoxy)-2-propanol, is a compound that exhibits various biological activities, particularly in biochemical reactions and cellular processes. This article explores its biological activity, including biochemical properties, cellular effects, molecular mechanisms, dosage effects, and metabolic pathways.

Propanol, 1(or 2)-(1-methylethoxy)- plays a significant role in biochemical reactions. It interacts with enzymes and proteins, influencing various metabolic processes. For instance, it has been utilized as a reagent in synthesizing protein kinase C inhibitors, which are critical in cell signaling pathways and cancer research.

Cellular Effects

The compound affects cellular functions by modulating cell signaling pathways and gene expression. Research indicates that exposure to related compounds can stimulate inflammatory responses in human tissues. The following table summarizes the observed cellular effects of Propanol, 1(or 2)-(1-methylethoxy)-:

| Effect | Description |

|---|---|

| Inflammatory Response | Induces inflammation in respiratory mucosa |

| Cell Signaling | Modulates pathways involved in growth and differentiation |

| Gene Expression | Alters expression levels of specific genes linked to metabolic processes |

Molecular Mechanism

At the molecular level, Propanol, 1(or 2)-(1-methylethoxy)- may bind to specific biomolecules, leading to enzyme inhibition or activation. It has been shown to participate in enzyme-mediated reactions, such as the synthesis of metolachlor, indicating its potential role in agricultural applications.

- Enzyme Interaction: The compound can act as an inhibitor or activator of key enzymes involved in metabolic pathways.

- Gene Regulation: It influences transcription factors that regulate gene expression.

Dosage Effects in Animal Models

The biological activity of Propanol varies with dosage levels. Studies demonstrate that lower doses may exhibit beneficial effects while higher doses can lead to toxicity. For example, exposure to elevated concentrations has been associated with respiratory irritation and other adverse effects .

Dosage Response:

- Low Dose: Potential therapeutic benefits observed.

- High Dose: Associated with toxicity and adverse health effects.

Metabolic Pathways

Propanol is involved in various metabolic pathways where it interacts with enzymes and cofactors. Its role as a reagent in synthesizing protein kinase C inhibitors highlights its importance in enzyme-catalyzed reactions. The following table outlines relevant metabolic pathways:

| Pathway | Description |

|---|---|

| Glycolysis | Participates in energy production through glycolytic pathways |

| Lipid Metabolism | Influences fatty acid synthesis and degradation |

| Amino Acid Metabolism | Affects the synthesis of amino acids and related compounds |

Transport and Distribution

The transport and distribution of Propanol within biological systems are crucial for its activity. Studies suggest that it can rapidly distribute throughout the body, affecting its overall biological effects. Its interaction with transport proteins may influence its localization within cells.

Subcellular Localization

The localization of Propanol within cellular compartments can impact its function. Similar compounds have been found to localize primarily within the cytoplasm and organelles such as mitochondria.

Case Studies

Several case studies have examined the biological activity of Propanol-related compounds:

- Occupational Exposure Study: A study involving floor lacquerers monitored exposure levels to 1-methoxy-2-propanol (M2P) and found significant correlations between inhalation exposure and urinary excretion levels .

- Human Volunteer Study: Volunteers exposed to M2P showed rapid excretion rates in urine post-exposure, indicating efficient metabolism and clearance from the body .

Wissenschaftliche Forschungsanwendungen

Industrial Applications

-

Solvent in Coatings and Inks

- Description : Propanol, 1(or 2)-(1-methylethoxy)- is primarily used as a solvent in printing inks and coatings. Its ability to dissolve a wide range of substances makes it ideal for use in both water-based and solvent-based formulations.

- Case Study : In the production of high-quality printing inks, this compound is often combined with methoxypropanol to enhance the performance of the ink, providing better flow and leveling properties .

- Household Products

- Food Industry

- Pharmaceuticals

Environmental Considerations

Propanol, 1(or 2)-(1-methylethoxy)- is considered to have low environmental impact due to its inherent biodegradability. Studies indicate that it breaks down into harmless substances like carbon dioxide and water when released into the environment . This characteristic is particularly important for industries looking to minimize their ecological footprint.

Data Table: Applications Overview

| Application Area | Description | Key Benefits |

|---|---|---|

| Coatings & Inks | Solvent for printing inks and coatings | Enhances flow and leveling |

| Household Products | Used in surface cleaners | Effective grease removal |

| Food Industry | Indirect food additive for packaging | Safe for food contact |

| Pharmaceuticals | Solvent for drug formulations | Improves solubility and bioavailability |

| Environmental Impact | Biodegradable | Low environmental footprint |

Eigenschaften

IUPAC Name |

1-propan-2-yloxypropan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O2/c1-4-6(7)8-5(2)3/h5-7H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBNLGCNVBJCBAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(O)OC(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

118.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.